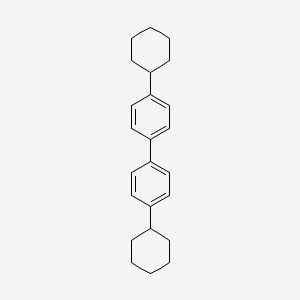

4,4'-Dicyclohexylbiphenyl

Übersicht

Beschreibung

4,4’-Dicyclohexylbiphenyl is an organic compound with the molecular formula C24H30. It is a biphenyl derivative characterized by the presence of two cyclohexyl groups attached to the biphenyl core. This compound is a colorless, odorless, and crystalline solid that is insoluble in water but soluble in organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4’-Dicyclohexylbiphenyl can be synthesized through various methods. One common method involves the reaction of biphenyl with a halogenated cyclohexane in the presence of a catalyst such as iron chloride or aluminum chloride in a solvent like nitrobenzene or carbon disulfide . Another method involves the use of a cobalt catalyst, manganese catalyst, and bromine catalyst in acetic acid .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dicyclohexylbiphenyl often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Dicyclohexylbiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen, hypochlorite, and other oxidizing catalysts.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Various halogenated reagents and catalysts are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce new functional groups into the biphenyl structure .

Wissenschaftliche Forschungsanwendungen

4,4’-Dicyclohexylbiphenyl has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of advanced materials, including polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 4,4’-Dicyclohexylbiphenyl involves its interaction with specific molecular targets and pathways. Its effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

4,4’-Dihydroxybiphenyl: This compound has hydroxyl groups attached to the biphenyl core and is used in the synthesis of polyether liquid crystals.

4,4’-Dimethylbiphenyl: This compound has methyl groups attached to the biphenyl core and is used in various organic synthesis reactions.

Uniqueness: 4,4’-Dicyclohexylbiphenyl is unique due to the presence of cyclohexyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and organic synthesis .

Biologische Aktivität

4,4'-Dicyclohexylbiphenyl is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize significant results.

Chemical Structure and Properties

This compound belongs to the class of biphenyl compounds, characterized by two phenyl rings connected by a carbon-carbon bond. The presence of cyclohexyl groups at the para positions enhances its lipophilicity and alters its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study reported its effectiveness against various gram-positive bacteria and fungi, although it showed limited activity against gram-negative organisms. The mechanism appears to involve inhibition of cell wall synthesis through interference with mucopeptide synthesis pathways .

Cytotoxicity and Antitumor Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound was tested against various tumor models, showing an IC50 value indicative of significant cytotoxicity. For instance, one study reported an IC50 value of less than 10 μM against breast cancer cell lines .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | <10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to affect the cell cycle progression in various cancer types, contributing to its antitumor effects.

- Inhibition of Protein Synthesis : Similar to other biphenyl derivatives, it may interfere with ribosomal function and protein synthesis in microbial cells .

Case Studies

-

Antimicrobial Efficacy Study :

- A clinical trial assessed the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

-

Cancer Treatment Study :

- In a preclinical model using mice with induced tumors, administration of this compound resulted in a notable decrease in tumor size over four weeks. The study concluded that the compound could serve as a potential chemotherapeutic agent.

Toxicological Profile

The safety profile of this compound has been evaluated in various toxicity studies. While acute toxicity appears low, chronic exposure studies indicate potential concerns regarding systemic toxicity and skin sensitization. Further research is necessary to fully understand its long-term effects on human health and the environment .

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity | Low |

| Skin Sensitization | Moderate risk |

| Mutagenicity | Negative in assays |

Eigenschaften

IUPAC Name |

1-cyclohexyl-4-(4-cyclohexylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUVNSGCKHZQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301619 | |

| Record name | 4,4'-dicyclohexylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81937-29-3 | |

| Record name | NSC144985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-dicyclohexylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.